molecular formula C6H11NO B13496958 3-[(Prop-2-yn-1-yl)amino]propan-1-ol

3-[(Prop-2-yn-1-yl)amino]propan-1-ol

Cat. No.: B13496958
M. Wt: 113.16 g/mol
InChI Key: VQHDWRSARRFYDF-UHFFFAOYSA-N
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Description

3-[(Prop-2-yn-1-yl)amino]propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon and an amino group at the third carbon, with a prop-2-yn-1-yl substituent on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-yn-1-yl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-aminopropan-1-ol with propargyl bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-aminopropan-1-ol in a suitable solvent such as ethanol.
  • Add a base like potassium carbonate to the solution.
  • Slowly add propargyl bromide to the mixture while stirring.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • After completion, the product can be purified through standard techniques like distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-yn-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(Prop-2-yn-1-yl)amino]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxy and amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropan-1-ol: Lacks the prop-2-yn-1-yl substituent, making it less reactive in certain chemical reactions.

    Prop-2-yn-1-ol: Contains only the alkyne and hydroxy groups, lacking the amino functionality.

    2-amino-3-(1H-indol-3-yl)propan-1-ol: Features an indole moiety, providing different biological activities.

Uniqueness

3-[(Prop-2-yn-1-yl)amino]propan-1-ol is unique due to the presence of both the alkyne and amino groups, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-(prop-2-ynylamino)propan-1-ol

InChI

InChI=1S/C6H11NO/c1-2-4-7-5-3-6-8/h1,7-8H,3-6H2

InChI Key

VQHDWRSARRFYDF-UHFFFAOYSA-N

Canonical SMILES

C#CCNCCCO

Origin of Product

United States

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